4-Fluoropentylindole

Overview

Description

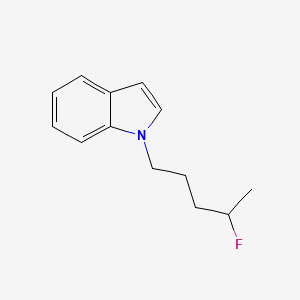

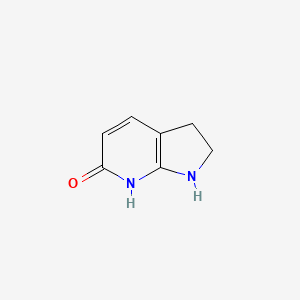

4-Fluoropentylindole is a chemical compound with the molecular formula C13H16FN . It has been used in the preparation of phenanthroline copper fluoride complexes . It is also an analogue of N-Pentylindole, an indole derivative with anticancer activity .

Molecular Structure Analysis

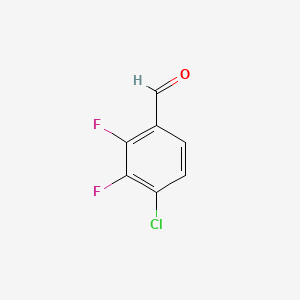

The molecular structure of 4-Fluoropentylindole consists of a five-membered ring fused to a benzene ring, with a 4-fluoropentyl group attached . The molecular weight is 205.27 . The exact mass is 205.126677677 . The canonical SMILES representation isCC(CCCN1C=CC2=CC=CC=C21)F . Physical And Chemical Properties Analysis

4-Fluoropentylindole has a density of 1.0±0.1 g/cm³ . Its boiling point is 316.3±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been reported to have inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to have anticancer properties, making them potential candidates for cancer treatment.

Anti-HIV Activity

Indole derivatives have also been found to have anti-HIV properties . This suggests they could be used in the development of treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.

Fluorescent Probes

Indole-related molecules have been considered as potential fluorescent probes for biological and electrochemical sensing . They can convert the chemical information of analytic targets into fluorescence signals, providing valuable insights into the characteristics of the surroundings .

pH-Sensors and Logic Gates

Indole derivatives have been used to design novel colorimetric pH sensors, fluorescent papers, and logic gates . These applications are based on the dramatic color and fluorescence responses of these derivatives due to the protonation of the nitrogen and oxygen-containing groups .

Mechanism of Action

Target of Action

4-Fluoropentylindole primarily targets the cannabinoid receptors (CB1 and CB2) in the human body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory .

Mode of Action

4-Fluoropentylindole acts as an agonist at the cannabinoid receptors. When it binds to these receptors, it mimics the action of endogenous cannabinoids, leading to the activation of the receptors. This activation triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Biochemical Pathways

The activation of cannabinoid receptors by 4-Fluoropentylindole affects several biochemical pathways:

- MAPK Pathway Activation : This can lead to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of 4-Fluoropentylindole involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the activation of cannabinoid receptors by 4-Fluoropentylindole leads to altered neurotransmitter release , which can result in changes in mood, perception, and pain sensation. At the cellular level, it can influence cell survival, proliferation, and apoptosis, depending on the specific cellular context and receptor subtype involved .

Action Environment

The efficacy and stability of 4-Fluoropentylindole can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of 4-Fluoropentylindole and minimizing potential side effects.

: ChemSpider : Future Journal of Pharmaceutical Sciences : Springer : ChemSpider : Future Journal of Pharmaceutical Sciences : Springer

properties

IUPAC Name |

1-(4-fluoropentyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOSQQBEUFJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=CC2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017333 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropentylindole | |

CAS RN |

1451385-65-1 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)